

The Solid-State Tautomerism of 2-Hydroxynicotinic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Hydroxynicotinic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the tautomeric behavior of **2-hydroxynicotinic acid** (2-HNA) in the solid state. A comprehensive review of crystallographic, spectroscopic, and computational data reveals the predominance of the keto tautomer and the existence of multiple polymorphic forms. This document is intended to serve as a critical resource for researchers in pharmaceuticals, materials science, and organic chemistry.

Introduction: The Tautomeric Landscape of 2-Hydroxynicotinic Acid

2-Hydroxynicotinic acid, a derivative of nicotinic acid, is a molecule of significant interest due to its potential applications in pharmaceutical and chemical synthesis.^{[1][2][3][4]} Like other hydroxypyridines, 2-HNA can exist in two tautomeric forms: the enol form (**2-hydroxynicotinic acid**) and the keto form (2-oxo-1,2-dihydro-3-pyridinecarboxylic acid or 2-ODHPCA).^{[1][2][3][5]} While in solution the equilibrium between these tautomers can be influenced by solvent polarity, in the solid state, the molecular conformation is locked into a specific crystalline arrangement.^[6]

Extensive research, including single-crystal X-ray diffraction and theoretical calculations, has unequivocally demonstrated that **2-hydroxynicotinic acid** exists predominantly as its keto tautomer, 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid (2-ODHPCA), in the solid phase.^{[1][2][3]}

[7] This preference for the keto form is a critical factor influencing the physicochemical properties of the solid material, such as solubility, stability, and crystal packing.

Furthermore, 2-HNA exhibits polymorphism, meaning it can crystallize into multiple distinct crystal structures, each with a unique packing arrangement of the 2-ODHPCA tautomer.[1][2][3] To date, four polymorphs (designated as Form I, II, III, and IV) have been identified, each displaying different thermal behaviors and stabilities.[1][2][3] Understanding the interplay between tautomerism and polymorphism is crucial for controlling the solid-state properties of this compound in drug development and other applications.

Tautomeric Equilibrium and Polymorphism

The tautomeric equilibrium between the enol and keto forms of **2-hydroxynicotinic acid** is a fundamental aspect of its chemistry. The following diagram illustrates this equilibrium.

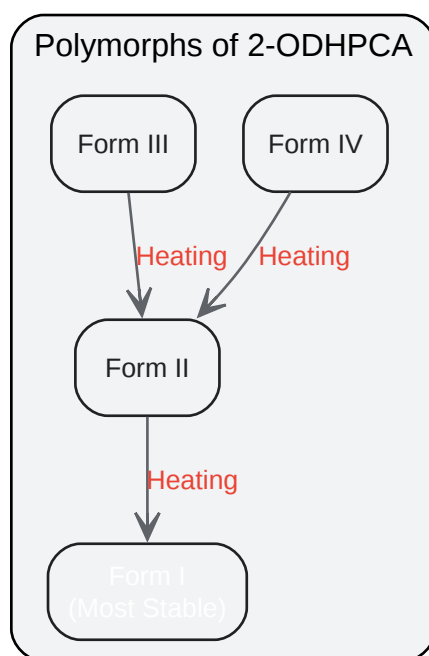


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Caption: Tautomeric equilibrium of **2-hydroxynicotinic acid**.

In the solid state, this equilibrium is overwhelmingly shifted towards the keto form, 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid (2-ODHPCA).[1][2][3] The polymorphism of 2-HNA arises from the different ways in which these 2-ODHPCA molecules pack in the crystal lattice. The thermal stability of these polymorphs has been investigated, with Form I being the most stable at elevated temperatures.[1][3] The other forms, II, III, and IV, have been observed to convert to Form I or II upon heating.[1][3]

The following diagram illustrates the relationship between the identified polymorphic forms.



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Caption: Thermal conversion pathways of 2-HNA polymorphs.

Quantitative Data from Solid-State Analysis

The structural characterization of the different polymorphs of 2-HNA has been primarily achieved through single-crystal X-ray diffraction. This technique provides precise atomic coordinates, from which key structural parameters such as bond lengths, bond angles, and torsion angles can be determined. While the full crystallographic information is deposited in crystallographic databases, the following tables summarize the type of quantitative data that can be extracted from such studies.

Table 1: Representative Crystallographic Data for 2-ODHPCA (Keto Tautomer) in the Solid State.

| Parameter | Form I | Form II | Form III | Form IV |
|----------------|--------------------|--------------------|---|-----------|
| Crystal System | Monoclinic | Monoclinic | Orthorhombic | Triclinic |
| Space Group | P2 ₁ /n | P2 ₁ /c | P2 ₁ 2 ₁ 2 ₁ | P-1 |
| a (Å) | Value | Value | Value | Value |
| b (Å) | Value | Value | Value | Value |
| c (Å) | Value | Value | Value | Value |
| α (°) | 90 | 90 | 90 | Value |
| β (°) | Value | Value | 90 | Value |
| γ (°) | 90 | 90 | 90 | Value |
| Z | 4 | 4 | 8 | 2 |

Note: Specific values for unit cell parameters are found in the cited literature.[7]

Table 2: Selected Bond Lengths and Angles for the 2-ODHPCA Tautomer.

| Bond/Angle | Expected Range (Å/°) |
|---------------------|----------------------|
| C=O (pyridone) | 1.23 - 1.26 |
| C-N (pyridone) | 1.37 - 1.40 |
| N-H (pyridone) | 0.86 - 0.88 |
| C=O (carboxyl) | 1.20 - 1.23 |
| C-O (carboxyl) | 1.31 - 1.34 |
| O-H (carboxyl) | 0.95 - 0.98 |
| ∠(C-N-C) (pyridone) | 120 - 123 |
| ∠(O=C-C) (pyridone) | 123 - 126 |

Note: These are representative ranges. Precise values for each polymorph are available in the crystallographic information files (CIFs) from the primary research articles.[1][7]

Computational studies have complemented the experimental findings by providing insights into the energetic stability of the tautomers and the lattice energies of the polymorphs.

Table 3: Calculated Relative Energies of Tautomers and Lattice Energies of Polymorphs.

| Parameter | Value (kJ/mol) | Method |
|------------------------------|-----------------------|---------------------|
| ΔE (E_keto - E_enol) | Energetically Favored | G3MP2, CBS-QB3 |
| Lattice Energy (Form I) | Value | Atom-atom potential |
| Lattice Energy (Form II) | Value | Atom-atom potential |
| Lattice Energy (Form III) | Value | Atom-atom potential |
| Lattice Energy (Form IV) | Value | Atom-atom potential |

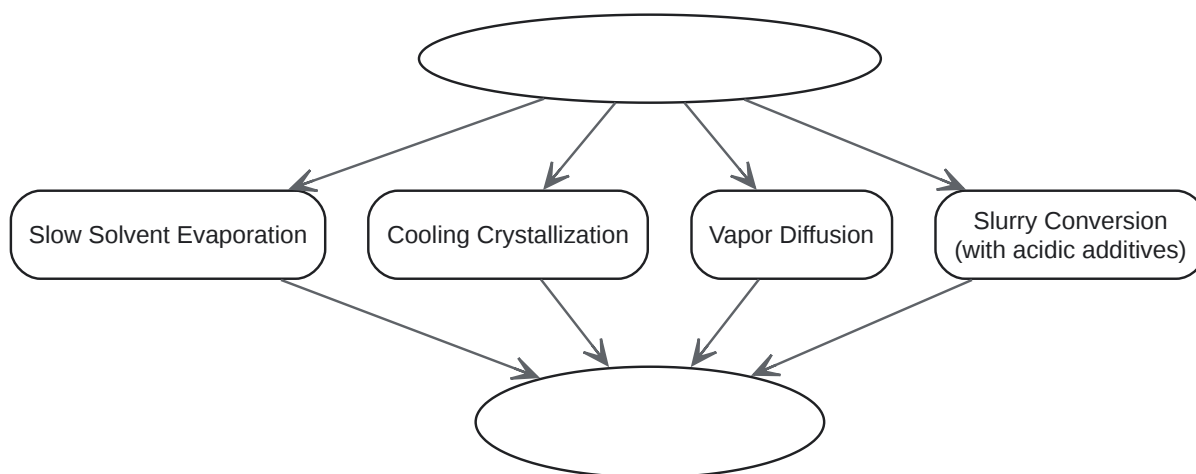
Note: Theoretical studies confirm that the keto tautomer (2-ODHPCA) is more energetically favored than the enol tautomer (2-HNA).[\[1\]](#)[\[3\]](#)

Experimental Protocols

A multi-technique approach is essential for the comprehensive characterization of the tautomerism and polymorphism of **2-hydroxynicotinic acid**. The following sections detail the generalized experimental protocols for the key analytical methods employed.

Crystallization and Polymorph Screening

The different polymorphic forms of 2-HNA can be obtained through various crystallization techniques.



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Caption: Experimental workflow for polymorph screening.

Protocol:

- Solution Preparation: Prepare saturated or near-saturated solutions of **2-hydroxynicotinic acid** in various solvents (e.g., water, ethanol, methanol, acetonitrile) at different temperatures.
- Crystallization Methods:
 - Slow Evaporation: Allow the solvent to evaporate slowly at a constant temperature.
 - Cooling Crystallization: Slowly cool the saturated solution to induce crystallization.
 - Vapor Diffusion: Place a solution of 2-HNA in a sealed container with a less-soluble solvent. The vapor of the less-soluble solvent diffuses into the 2-HNA solution, reducing its solubility and causing crystallization.
 - Slurry Conversion: Stir a suspension of 2-HNA in a solvent, optionally with acidic additives, for an extended period to allow for conversion to the most stable polymorphic form under those conditions.^{[1][3]}
- Crystal Harvesting: Isolate the resulting crystals by filtration and dry them under ambient or vacuum conditions.

Single-Crystal X-ray Diffraction (SC-XRD)

Protocol:

- **Crystal Selection:** Select a suitable single crystal of appropriate size and quality under a microscope.
- **Mounting:** Mount the crystal on a goniometer head.
- **Data Collection:**
 - Place the mounted crystal in a stream of cold nitrogen (e.g., 100 K or 293 K) to minimize thermal motion.
 - Use a diffractometer equipped with a suitable X-ray source (e.g., Mo K α radiation).
 - Collect a series of diffraction images by rotating the crystal.
- **Data Processing:**
 - Integrate the diffraction spots to obtain their intensities.
 - Apply corrections for factors such as absorption and polarization.
- **Structure Solution and Refinement:**
 - Solve the crystal structure using direct methods or Patterson methods.
 - Refine the atomic positions and thermal parameters to obtain the final crystal structure.

Powder X-ray Diffraction (PXRD)

Protocol:

- **Sample Preparation:** Gently grind a small amount of the crystalline sample to a fine powder.
- **Sample Mounting:** Place the powder on a sample holder.
- **Data Collection:**

- Use a powder diffractometer with a specific X-ray source (e.g., Cu K α radiation).
- Scan a range of 2θ angles to record the diffraction pattern.
- Data Analysis: Compare the experimental diffraction pattern with simulated patterns from single-crystal data to identify the polymorphic form.

Thermal Analysis (DSC, TGA, HSM)

Protocol:

- Differential Scanning Calorimetry (DSC):
 - Accurately weigh a small amount of the sample into an aluminum pan.
 - Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
 - Record the heat flow as a function of temperature to observe melting points, phase transitions, and other thermal events.[\[8\]](#)
- Thermogravimetric Analysis (TGA):
 - Place a small amount of the sample in a TGA pan.
 - Heat the sample at a constant rate under a controlled atmosphere.
 - Monitor the change in mass as a function of temperature to detect dehydration or decomposition.[\[8\]](#)
- Hot-Stage Microscopy (HSM):
 - Place a small amount of the crystalline sample on a microscope slide on a heated stage.
 - Observe the sample under a polarized light microscope while heating.
 - Visually monitor for changes in crystal morphology, melting, and solid-state phase transitions.[\[9\]](#)

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy

Protocol:

- Sample Packing: Pack the powdered sample into a zirconia rotor.
- Data Acquisition:
 - Insert the rotor into the ssNMR probe.
 - Spin the sample at a high speed (magic-angle spinning, MAS) to average out anisotropic interactions.
 - Acquire ^{13}C and ^{15}N cross-polarization magic-angle spinning (CP/MAS) spectra.
- Data Analysis: The chemical shifts in the ssNMR spectra are highly sensitive to the local chemical environment and can be used to distinguish between different tautomers and polymorphs.

Computational Chemistry

Protocol:

- Tautomer Geometry Optimization:
 - Build the molecular structures of the enol and keto tautomers.
 - Perform geometry optimizations using quantum mechanical methods (e.g., Density Functional Theory (DFT) or ab initio methods like MP2) with an appropriate basis set.
- Energy Calculations:
 - Calculate the single-point energies of the optimized geometries to determine the relative stability of the tautomers in the gas phase.^[7]
- Lattice Energy Calculations:

- Use the crystal structure data from SC-XRD.
- Employ computational methods, such as atom-atom potential calculations or periodic DFT, to calculate the lattice energy of each polymorph. This provides insight into the relative stability of the different crystal packing arrangements.[1]

Conclusion

The solid-state form of **2-hydroxynicotinic acid** is definitively the keto tautomer, 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid (2-ODHPCA). This fundamental structural aspect is further complicated by the existence of at least four polymorphic forms, each with distinct crystal packing and thermal properties. A thorough understanding and control of the tautomeric and polymorphic behavior of 2-HNA are paramount for its successful application in the pharmaceutical industry and other fields. The combination of experimental techniques such as X-ray diffraction, thermal analysis, and spectroscopy, alongside computational modeling, provides a powerful toolkit for the comprehensive characterization and selection of the desired solid form.

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